Cas no 41957-20-4 (3,5-dichloropyridine-2-thiol)

3,5-dichloropyridine-2-thiol 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinethione, 3,5-dichloro-
- 3,5-Dichloro-2-mercaptopyridine
- 3,5-dichloro-1H-pyridine-2-thione
- 3,5-dichloropyridine-2-thiol
-
- MDL: MFCD09052242
- インチ: 1S/C5H3Cl2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
- InChIKey: QJISUYXAYWGCGX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CNC1=S)Cl
計算された属性
- せいみつぶんしりょう: 178.9363257g/mol
- どういたいしつりょう: 178.9363257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 44.1
3,5-dichloropyridine-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964184-2.5g |
3,5-dichloropyridine-2-thiol |
41957-20-4 | 2.5g |
$529.0 | 2023-09-17 | ||
Enamine | EN300-1964184-0.1g |
3,5-dichloropyridine-2-thiol |
41957-20-4 | 0.1g |
$238.0 | 2023-09-17 | ||
Enamine | EN300-1964184-5.0g |
3,5-dichloropyridine-2-thiol |
41957-20-4 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1964184-10.0g |
3,5-dichloropyridine-2-thiol |
41957-20-4 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1964184-0.05g |
3,5-dichloropyridine-2-thiol |
41957-20-4 | 0.05g |
$227.0 | 2023-09-17 | ||
Enamine | EN300-1964184-5g |
3,5-dichloropyridine-2-thiol |
41957-20-4 | 5g |
$783.0 | 2023-09-17 | ||
Enamine | EN300-1964184-10g |
3,5-dichloropyridine-2-thiol |
41957-20-4 | 10g |
$1163.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426652-100mg |
3,5-Dichloropyridine-2-thiol |
41957-20-4 | 98% | 100mg |
¥24120.00 | 2024-05-14 | |
Alichem | A023023311-250mg |
3,5-Dichloro-2-mercaptopyridine |
41957-20-4 | 97% | 250mg |
$734.40 | 2023-09-01 | |
Alichem | A023023311-1g |
3,5-Dichloro-2-mercaptopyridine |
41957-20-4 | 97% | 1g |
$1680.00 | 2023-09-01 |
3,5-dichloropyridine-2-thiol 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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9. Book reviews
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
3,5-dichloropyridine-2-thiolに関する追加情報
Comprehensive Overview of 2(1H)-Pyridinethione, 3,5-dichloro- (CAS No. 41957-20-4)
2(1H)-Pyridinethione, 3,5-dichloro- (CAS No. 41957-20-4) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This compound, often referred to as 3,5-dichloro-2(1H)-pyridinethione, belongs to the class of heterocyclic compounds, which are pivotal in modern chemistry due to their versatile properties. The presence of chlorine atoms and a thione group in its structure makes it a unique candidate for multiple applications, ranging from material science to pharmaceuticals.
The chemical structure of 2(1H)-Pyridinethione, 3,5-dichloro- features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a thione group at the 2-position. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential due to its stability and functional versatility. The compound's molecular formula is C5H3Cl2NS, and it has a molecular weight of 179.06 g/mol.
One of the most discussed applications of 3,5-dichloro-2(1H)-pyridinethione is in the field of agrochemicals. With the growing demand for sustainable farming practices, this compound is being investigated for its potential role in developing novel pesticides and fungicides. Its ability to interfere with microbial growth makes it a promising candidate for protecting crops without harming the environment. This aligns with the current global trend towards eco-friendly agricultural solutions.
In the pharmaceutical sector, 2(1H)-Pyridinethione, 3,5-dichloro- is being studied for its bioactive properties. Preliminary research suggests that it may exhibit antimicrobial and antifungal activities, which could lead to the development of new therapeutic agents. The rise of antibiotic-resistant pathogens has heightened the need for innovative compounds, and this molecule is part of the ongoing exploration for alternatives. Its mechanism of action, though not fully understood, is believed to involve the disruption of microbial cell membranes.
Another area where 3,5-dichloro-2(1H)-pyridinethione shows promise is in material science. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential applications in catalysis and electronics. The compound's ability to form stable complexes with transition metals is particularly noteworthy, as it opens doors to advancements in nanotechnology and renewable energy technologies.
The synthesis of 2(1H)-Pyridinethione, 3,5-dichloro- typically involves the chlorination of 2(1H)-pyridinethione derivatives. This process requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes, minimizing the use of hazardous reagents and reducing environmental impact. This is in line with the increasing emphasis on green and sustainable chemical practices.
From a commercial perspective, the demand for 3,5-dichloro-2(1H)-pyridinethione is expected to grow, driven by its expanding applications. Market analysts highlight its potential in emerging economies where agricultural and pharmaceutical sectors are rapidly developing. Companies specializing in fine chemicals are investing in research to optimize production processes and explore new uses for this compound.
Safety and handling of 2(1H)-Pyridinethione, 3,5-dichloro- are critical considerations for laboratories and industries. While it is not classified under stringent regulatory categories, proper precautions such as the use of personal protective equipment (PPE) and adequate ventilation are recommended during handling. Material Safety Data Sheets (MSDS) provide detailed guidelines to ensure safe usage and storage.
In conclusion, 2(1H)-Pyridinethione, 3,5-dichloro- (CAS No. 41957-20-4) is a multifaceted compound with significant potential across various fields. Its unique chemical properties, coupled with the growing demand for innovative solutions in agriculture, medicine, and materials science, position it as a compound of interest for future research and development. As scientific understanding and technological capabilities advance, the applications of this compound are likely to expand, contributing to its increasing relevance in the global market.
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